molecular formula C11H13NO3 B5176401 N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide

Cat. No.: B5176401
M. Wt: 207.23 g/mol
InChI Key: AVTIQDWFHHZESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide is an organic compound with the molecular formula C11H13NO3 It features a benzodioxin ring system, which is a fused bicyclic structure containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the benzodioxin ring.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit enzymes critical for bacterial cell wall synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide is unique due to its specific propionamide functional group, which imparts distinct chemical properties and potential applications compared to its analogs. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-11(13)12-8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7H,2,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTIQDWFHHZESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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